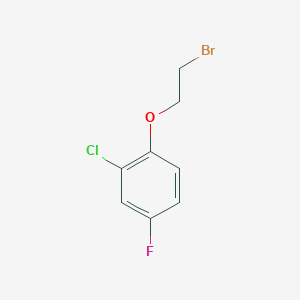

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene

Description

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTVOMFVGHJJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- The aromatic core is generally derived from 2-chloro-4-fluorophenol or related halogenated phenols.

- The bromoethoxy substituent is introduced using 2-bromoethyl derivatives or via nucleophilic substitution with bromoethanol or related reagents.

General Preparation Approach

The preparation of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene involves the nucleophilic substitution of a halogenated phenol with 2-bromoethyl bromide or a similar bromoalkylating agent under controlled conditions. This reaction forms the ether linkage attaching the 2-bromoethoxy group to the aromatic ring.

Detailed Preparation Methodologies

Etherification via Nucleophilic Substitution

- Procedure: The phenol derivative (2-chloro-4-fluorophenol) is reacted with 2-bromoethyl bromide in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent like acetonitrile or dichloromethane.

- Conditions: Reaction is typically carried out under nitrogen atmosphere to prevent oxidation, at temperatures ranging from 0°C to room temperature.

- Outcome: The nucleophilic oxygen of the phenol attacks the electrophilic carbon in 2-bromoethyl bromide, resulting in the formation of the ether bond and yielding this compound.

Halogenation of Aromatic Precursors

Alternative Methods from Phenethyl Alcohol Derivatives

- According to halohydrocarbon synthesis protocols, phenethyl alcohol derivatives can be converted into halohydrocarbons by treatment with reagents such as triphenylphosphine and halogen sources (e.g., CBr4) in dry dichloromethane at low temperatures.

- This method can be adapted to prepare the bromoethoxy substituent on the aromatic ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Solvent | Acetonitrile, Dichloromethane | Dry, aprotic solvents preferred |

| Temperature | 0°C to 30°C | Controlled to avoid side reactions |

| Reaction time | 1 to 16 hours | Depends on reagent and scale |

| Base | Potassium carbonate, Sodium hydride | Facilitates deprotonation of phenol |

| Purification | Silica gel chromatography, extraction | To isolate pure product |

Research Findings and Yields

- The etherification reaction generally proceeds with moderate to high yields, often in the range of 70-85% after purification by silica gel chromatography.

- The purity and yield are influenced by the choice of solvent, base, temperature, and reaction time.

- The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring affects the nucleophilicity of the phenol and the overall reactivity, requiring optimization of conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used, often in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Nucleophilic Substitution: Products include ethers or other substituted benzene derivatives.

Electrophilic Aromatic Substitution: Products include halogenated or nitrated benzene derivatives.

Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the specific reaction conditions.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene has several notable applications:

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its halogen substituents enable further functionalization, making it valuable in creating new compounds for various applications.

Medicinal Chemistry

The compound is particularly significant in the development of bioactive molecules and pharmaceuticals. Research indicates its derivatives may lead to new drugs with therapeutic properties. For instance, studies have shown that derivatives of this compound can exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD) .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of halogenated compounds, including this compound. The results indicated notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential for further development as an antimicrobial agent .

Case Study 2: Inhibition of PDE4

Another study focused on the inhibition of PDE4 by this compound demonstrated significant reductions in inflammatory responses in vitro. The findings support its potential use in therapies aimed at managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene depends on the specific application and the chemical environment. Generally, the compound can interact with various molecular targets through its functional groups:

Nucleophilic Sites: The bromoethoxy group can act as a nucleophile, participating in substitution reactions.

Electrophilic Sites: The chloro and fluoro groups can act as electrophiles, facilitating electrophilic aromatic substitution reactions.

Pathways Involved: The compound can influence various biochemical pathways, depending on its interaction with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s Cl (position 2) and F (position 4) substituents create a strong electron-deficient aromatic ring, reducing nucleophilic aromatic substitution reactivity compared to 1-(2-Bromoethoxy)-4-methylbenzene (methyl group at position 4 is electron-donating) .

- Melting Points : The presence of halogens (Cl, F) increases melting points relative to methyl-substituted analogs. For example, 1-(2-Bromoethoxy)-4-chlorobenzene (mp 38–39°C) vs. 1-(2-Bromoethoxy)-4-methylbenzene (mp 37–38°C) .

- Steric and Electronic Effects : The nitro group in 1-(2-Bromoethoxy)-4-nitrobenzene significantly increases reactivity in reduction or displacement reactions compared to halogenated analogs .

Biological Activity

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring, which contributes to its unique chemical reactivity and biological interactions. The general structure can be summarized as follows:

- Chemical Formula: CHBrClF

- Molecular Weight: 227.5 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have shown its potential to inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| PDE4 | Competitive | 2.5 |

| Cyclic nucleotide phosphodiesterase | Non-competitive | 3.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, leading to modulation of their activity.

Proposed Mechanisms:

- Receptor Binding: The compound may act as a ligand for certain receptors, influencing cellular responses.

- Enzyme Interaction: It can inhibit enzyme activity by binding to the active site or allosteric sites, altering substrate access.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The study concluded that this compound exhibited notable antibacterial activity against S. aureus and E. coli, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A separate study focused on the inhibition of PDE4 by this compound demonstrated that it could significantly reduce inflammatory responses in vitro. The findings indicated that this compound might be beneficial in treating conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where a bromoethoxy group is introduced to a chlorinated and fluorinated benzene derivative. For example, reacting 2-chloro-4-fluorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess dibromoethane), and controlling temperature to minimize side reactions like elimination.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should show resonances for the aromatic protons (δ 6.8–7.4 ppm), bromoethoxy CH₂ groups (δ 3.5–4.5 ppm), and splitting patterns consistent with substituent positions. ¹³C NMR confirms the presence of Br (C-Br ~30–40 ppm) and Cl/F substituents .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak at m/z ~262.94 for C₈H₇BrClFO⁺) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/Br/Cl/F percentages .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use vapor-resistant respirators if ventilation is inadequate .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition (e.g., discoloration or gas release) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound, and what challenges arise?

- Methodology : The bromoethoxy group serves as a reactive site for palladium-catalyzed couplings. For example, Suzuki reactions with arylboronic acids require Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80°C. Challenges include:

- Competing Reactivity : The chloro and fluoro substituents may undergo undesired substitution; use ligands like SPhos to enhance selectivity for bromine .

- Solvent Effects : Dioxane improves yields compared to DMF due to better catalyst stability. Monitor via GC-MS to track byproducts .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

- Methodology :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the bromoethoxy group) by acquiring spectra at −20°C to 60°C .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify conformational isomers .

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm coupling networks .

Q. What strategies optimize the thermal stability of this compound under reflux conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C) to set safe reflux limits .

- Additives : Use radical inhibitors (e.g., BHT) to suppress degradation during prolonged heating .

- Solvent Selection : High-boiling solvents like toluene minimize thermal stress compared to DMF .

Q. How does the electronic influence of the 2-chloro and 4-fluoro substituents affect electrophilic aromatic substitution (EAS) reactivity?

- Methodology :

- Hammett Constants : Cl (−0.23 σₚ) and F (+0.06 σₚ) create a meta-directing electronic environment. Reactivity can be tested via nitration (HNO₃/H₂SO₄), with LC-MS identifying nitro-derivative regiochemistry .

- Computational Studies : Use Fukui indices to predict electrophilic attack sites, validated by experimental product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.